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Pharmacokinetics of Doxepin and
Desmethyldoxepin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (E)-Desmethyldoxepin

CAS No.: 1225-56-5

Cat. No.: S626402

The following table summarizes the key pharmacokinetic (PK) parameters for doxepin and its active

metabolite, desmethyldoxepin (nordoxepin).

Desmethyldoxepin

Parameter Doxepin . Notes & References
(Nordoxepin)

Formation Parent Drug Active metabolite via hepatic N- Minor pathways
demethylation; primarily by involve CYP1A2,
CYP2C19 [1] [2]. CYP2C9, CYP3A4

[3].

Pharmacologic Antidepressant, Potent inhibitor of norepinephrine Contributes to overall

Activity antihistamine reuptake; less potent therapeutic and toxic
antihistamine/anticholinergic effects [4].
activity [2].

Protein Binding ~76% - 80% [1] [5] ~76% [1] High protein binding;
haemodialysis is not
effective in overdose
[5].

Apparent ~20 L/kg [1] or Information not fully specified in Large Vg indicates

Volume of 11,930 L [3] search results. extensive distribution

into tissues [6].
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Desmethyldoxepin

Parameter Doxepin . Notes & References
(Nordoxepin)

Distribution Modeled as a function

(VglF) of body weight [7].

Clearance (CLIF)

Elimination Half-
Life

Primary Route of
Elimination

Mean total apparent
plasma clearance:
0.93 L/hr/kg [1]

8-24 hours (mean
~15-17 hrs) [3] [1]
[3]

Urine (as
glucuronide
conjugates; <3% as
unchanged drug) [3]
[1]

Modeled as a function
of age and inhibited
by CYP450 inhibitors

[7].

Information not fully specified in
search results.

28-31 hours (mean ~31 hrs) [3] [5]
[8]

Longer half-life of
the metabolite is
clinically significant for
accumulation and
withdrawal.

Urine [3] Renal impairment
requires cautious use,
though no specific
dose adjustment
guidelines are
provided [3].

Analytical Methods for Quantification

The table below summarizes a highly sensitive and selective LC-MS/MS method for the simultaneous

determination of doxepin and nordoxepin in human plasma, suitable for bioequivalence and therapeutic drug

monitoring (TDM) studies [4].

Method Aspect

Specification

Technique

Sample Matrix

Sample Volume

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Human Plasma

500 pL
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Method Aspect

Extraction Method

Chromatographic
Column

Mobile Phase

Flow Rate

Detection Mode

MRM Transitions (m/z)

Internal Standards (IS)

Linear Dynamic Range

Precision (% CV)

Specification

Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether

Hypurity C8 (100 mm x 4.6 mm, 5 um)

Acetonitrile-Methanol (95:5, v/v) and 2.0 mM ammonium formate (93:7,

VIV)

1.2 mL/min

Positive lonization, Multiple Reaction Monitoring (MRM)

Doxepin: 280.1 - 107.0; Nordoxepin: 266.0 — 107.0

Propranolol and Desipramine

Doxepin: 15.0-3900 pg/mL; Nordoxepin: 5.00—-1300 pg/mL

Intra- and inter-batch precision < 8.3% for both analytes

This method's high sensitivity (low pg/mL range) and rigorous validation make it appropriate for detailed

pharmacokinetic studies [4].

Metabolic Pathways and Pharmacogenomics

Doxepin is a racemic mixture of Z-(cis) and E-(trans) isomers in an approximate 15:85 ratio [2] [6]. The
metabolism is stereoselective, which has implications for its activity and drug interactions. The following

diagram illustrates the primary metabolic pathways.
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Primary and secondary metabolic pathways of doxepin isomers. NRI: Norepinephrine Reuptake Inhibitor.

¢ Key Enzymes and Inhibitors: The primary metabolic enzymes are CYP2C19 and CYP2D6 [1] [2].
Concomitant use of strong inhibitors of these enzymes (e.g., fluoxetine, sertraline, fluvoxamine,
cimetidine) can significantly increase plasma concentrations of doxepin and its metabolite, raising the
risk of dose-dependent adverse effects [2].

¢ Pharmacogenomics: Genetic polymorphisms in CYP2D6 and CYP2C19 can lead to poor (PM) or
extensive (EM) metabolizer status. CYP2D6 poor metabolizers might be at an elevated risk for
adverse drug reactions when treated with standard recommended doses [9] [2].

Clinical Implications and Clinical Study Design
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e Therapeutic Drug Monitoring (TDM): Due to the wide inter-individual variability in pharmacokinetics
and the narrow therapeutic index of TCAs, TDM is recommended to optimize efficacy and minimize
toxicity [4]. The long half-life of nordoxepin means steady-state levels require several days to achieve.

¢ Population Pharmacokinetics: A population PK analysis found that age significantly influences
clearance (CL/F), and body weight influences the volume of distribution (V/F) [7] [10]. This suggests
these factors should be considered for individualized dosing regimens, particularly in elderly
populations [3].

e Dose-Dependent Effects: Doxepin's receptor affinity is dose-dependent. Low doses (3-6 mg)
selectively block histamine H1 receptors for insomnia, while higher doses (75-300 mg) for depression
involve serotonin and norepinephrine reuptake inhibition, with a higher incidence of anticholinergic
and antiadrenergic side effects [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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metabolite-e-desmethyldoxepin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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